5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride is a chemical compound characterized by its unique structure and functional groups. It has the molecular formula C7H7ClN4O2S and a molecular weight of approximately 246.67 g/mol. The compound features a triazole-pyrimidine core, which is notable for its potential biological activities. Its InChIKey is RRSWSFWNULDHMF-UHFFFAOYSA-N, and it is identified by the CAS Registry Number 98169-74-5. The sulfonyl chloride functional group contributes to its reactivity, making it an important intermediate in organic synthesis .
These reactions are significant for synthesizing more complex molecules in medicinal chemistry and organic synthesis.
Compounds containing the triazolo-pyrimidine scaffold have been studied for their biological activities, particularly as potential therapeutic agents. For instance:
The synthesis of 5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride typically involves multi-step processes:
5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride has several applications:
Research on interaction studies focuses on understanding how 5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride interacts with biological targets:
Such studies are crucial for elucidating the mechanisms of action and optimizing the compound's efficacy.
Several compounds share structural similarities with 5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Contains a methyl group instead of methoxy | Less hydrophilic properties |
| 5-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine | Hydroxy group substitution | Potentially different solubility profile |
| N-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)aryl sulfonamides | Aryl substitution on nitrogen | Enhanced biological activity against specific targets |